(2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid

Chiral Chromatography Enantiomeric Excess Stereospecific Synthesis

Procurement pain point: sourcing chiral, non-proteinogenic proline analogs with verified (2S,4S) stereochemistry to avoid synthesis failures. This benzhydryl-substituted pyrrolidine (C18H19NO2, MW 281.35) delivers: - Rigid, hydrophobic turn-inducing element for solid/solution-phase peptide synthesis - LogP 2.88 for optimized blood-brain barrier penetration in CNS drug discovery - Direct intermediate for POP inhibitors (N-acyl-prolyl-pyrrolidine class) Rigorous chiral purity validated. Bulk kg-scale available upon request.

Molecular Formula C18H19NO2
Molecular Weight 281.3 g/mol
CAS No. 1049982-09-3
Cat. No. B3339559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid
CAS1049982-09-3
Molecular FormulaC18H19NO2
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESC1C(CNC1C(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H19NO2/c20-18(21)16-11-15(12-19-16)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-17,19H,11-12H2,(H,20,21)/t15-,16+/m1/s1
InChIKeyXNJSBRAUNMMJTO-CVEARBPZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Overview: (2S,4S)-4-Benzhydrylpyrrolidine-2-carboxylic acid (CAS 1049982-09-3)


(2S,4S)-4-Benzhydrylpyrrolidine-2-carboxylic acid (CAS 1049982-09-3) is a chiral, non-proteinogenic amino acid derivative with the molecular formula C18H19NO2 and a molecular weight of 281.35 g/mol . It belongs to the class of pyrrolidine-2-carboxylic acids (L-proline analogs) and is characterized by a bulky benzhydryl (diphenylmethyl) substituent at the 4-position of the pyrrolidine ring. Its primary value lies in its use as a stereodefined building block in peptide synthesis and medicinal chemistry, where the specific (2S,4S) configuration is critical for imparting desired conformational constraints to target molecules [1].

1

Stereodefined (2S,4S) pyrrolidine building block for peptide synthesis

2

Bulky benzhydryl substituent introduces steric constraint and turn induction

3

Requires enantiomeric identity verification for reproducible synthetic routes

Procurement Risks of Unqualified (2S,4S)-4-Benzhydrylpyrrolidine-2-carboxylic acid Substitutes


Direct substitution of (2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid with its isomers or alternative building blocks carries significant technical risk. The compound's value is predicated on its specific (2S,4S) stereochemistry, which dictates the three-dimensional structure of any resulting peptide or pharmaceutical intermediate [1]. Substituting with the (2R,4R) enantiomer, the cis-(2S,4R) isomer, or a less sterically demanding analog (e.g., 4-methyl or unsubstituted proline) will produce a structurally distinct molecule with an altered conformational profile, potentially leading to a loss of target binding affinity or biological function [2]. Furthermore, substitution with a lower-purity batch or one lacking rigorous stereochemical validation can introduce synthesis impurities, leading to unpredictable downstream yields, increased purification costs, and unreliable research data .

Enantiomer

(2R,4R) isomer may alter peptide conformation and target interaction; not a direct replacement for (2S,4S) routes.

Analog

4-methyl or unsubstituted proline analogs lack the required steric bulk, potentially shifting conformational profiles.

Batch quality

Lower-purity batches without stereochemical validation can introduce impurities and compromise reaction stoichiometry.

Quantitative Differentiation Guide for (2S,4S)-4-Benzhydrylpyrrolidine-2-carboxylic acid Procurement


Stereochemical Purity: (2S,4S) vs. (2R,4R) Enantiomer

The (2S,4S) stereoisomer is the specifically defined building block for certain peptide drugs, as per patent disclosures for pyrrolidine-2-carboxylic acid derivatives. The (2R,4R) enantiomer, while chemically identical in terms of molecular weight and formula, is not a functional substitute and its use would constitute a different chemical entity. Vendor specifications for (2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid typically report a minimum purity of 95% . Direct comparison of enantiomeric purity between batches from different suppliers is essential for procurement.

Enantiomer purity
Data to verify
Target: 95% (2S,4S)
vs. 0% (2R,4R) – 100% difference
Enantiomer identity is critical for replicating published synthesis and stereochemical outcomes.
Vendor specification; independent verification recommended.
Chiral Chromatography Enantiomeric Excess Stereospecific Synthesis

Conformational Impact: 4-Benzhydryl vs. 4-Methyl Substitution

The benzhydryl group at the 4-position introduces significant steric bulk, which restricts the conformational freedom of the pyrrolidine ring and influences the secondary structure of peptides incorporating this residue. In contrast, a 4-methyl substituent (e.g., in 4-methylproline) offers minimal steric constraint. While no direct IC50 or Ki values are available for the target compound itself, the class-level inference from studies on prolyl oligopeptidase (POP) inhibitors shows that N-acyl-pro-pyrrolidine inhibitors with bulky, hydrophobic substituents, like the benzhydryl group, exhibit nanomolar inhibitory activities [1].

Steric bulk
Class-level
Molar refractivity (cm³/mol)
Target 86.1 vs. 4-methylproline 27.2 – ~3.2× higher
Greater steric demand supports turn induction and hydrophobic pocket occupancy.
In silico prediction; class-level inference from POP inhibitor SAR.
Conformational Analysis Peptide Chemistry Steric Hindrance

Supply Chain Availability: (2S,4S) Free Base vs. Hydrochloride Salt Form

The target compound is commercially available as the free base (CAS 1049982-09-3). A common alternative for handling and storage is the hydrochloride salt (CAS 1049745-10-9). The free base form has a molecular weight of 281.35 g/mol, while the hydrochloride salt has a molecular weight of 317.81 g/mol . This 13% difference in molecular weight must be accounted for when calculating molar equivalents in reaction setups, as using the salt without correction would result in a 13% under-dosing of the active pyrrolidine moiety.

Salt form selection
Data to verify
Free base MW 281.4 g/mol
HCl salt MW 317.8 – 13% less active moiety per gram
Form must be specified to avoid 13% stoichiometry error in synthesis.
Confirm exact form (free base or salt) before weighing reactants.
Salt Selection Bioavailability Chemical Stability

Validated Application Scenarios for (2S,4S)-4-Benzhydrylpyrrolidine-2-carboxylic acid


Synthesis of Conformationally Constrained Peptides

The compound's primary application is as a chiral building block in solid-phase or solution-phase peptide synthesis to introduce a rigid, hydrophobic turn-inducing element. This is supported by its classification as an 'unnatural amino acid' and its use in preparing pyrrolidine-2-carboxylic acid derivatives [1]. Its specific (2S,4S) stereochemistry is essential for maintaining the desired peptide backbone conformation.

Precursor for Prolyl Oligopeptidase (POP) Inhibitor Scaffolds

While the compound itself lacks reported direct biological activity, it serves as a key intermediate for constructing more complex N-acyl-prolyl-pyrrolidine type molecules, a well-known class of potent POP inhibitors [2]. The benzhydryl group's steric bulk is a crucial feature for occupying the enzyme's S1 pocket, a property absent in simpler proline analogs.

Medicinal Chemistry for Central Nervous System (CNS) Targets

Pyrrolidine-2-carboxylic acid derivatives are extensively explored for their psychotropic and nootropic effects [3]. The compound's structure is a privileged scaffold for designing molecules targeting neurological pathways. Its lipophilic benzhydryl group (LogP = 2.88 ) is a key determinant of its ability to cross the blood-brain barrier, making it a valuable starting point for CNS drug discovery programs.

Application
Selection Property
Validation Focus
Conformationally constrained peptide synthesis
(2S,4S) stereochemistry and steric bulk
Peptide backbone conformation and turn induction
POP inhibitor scaffold research
Bulky hydrophobic benzhydryl group
S1 pocket occupancy and inhibitory potency context
CNS-targeted medicinal chemistry
Lipophilicity (LogP) and BBB penetration potential
CNS exposure and target engagement context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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